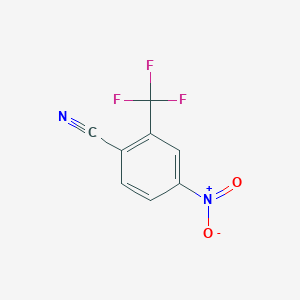

4-Nitro-2-(trifluoromethyl)benzonitrile

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Acute Toxic;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

4-nitro-2-(trifluoromethyl)benzonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H3F3N2O2/c9-8(10,11)7-3-6(13(14)15)2-1-5(7)4-12/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AGKQJEFSEQHGTA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC(=C(C=C1[N+](=O)[O-])C(F)(F)F)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H3F3N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50379692 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

216.12 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

320-47-8 | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000320478 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50379692 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-Nitro-2-(trifluoromethyl)benzonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 4-NITRO-2-(TRIFLUOROMETHYL)BENZONITRILE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WZK23R6C2V | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

4-Nitro-2-(trifluoromethyl)benzonitrile physical properties

An In-depth Technical Guide to the Physical Properties of 4-Nitro-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a highly functionalized aromatic compound of significant interest in the fields of medicinal chemistry and materials science. Its unique molecular architecture, featuring a nitrile, a nitro group, and a trifluoromethyl group, imparts a distinct reactivity profile, making it a valuable intermediate in the synthesis of complex molecules.[1] This guide offers a comprehensive exploration of the core physical and chemical properties of this compound, providing researchers and drug development professionals with the essential data and procedural knowledge required for its effective application. The strategic placement of potent electron-withdrawing groups makes it an ideal building block for creating novel pharmaceuticals and agrochemicals.[1]

Core Molecular and Chemical Identity

Accurate identification is the foundation of all chemical research. The fundamental identifiers for this compound are summarized below, providing a clear and concise reference for sourcing, registration, and documentation.

| Identifier | Value | Source(s) |

| CAS Number | 320-47-8 | [1][2][3][4] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][4] |

| Molecular Weight | 216.12 g/mol | [1][4] |

| IUPAC Name | This compound | [5] |

| Synonyms | 2-Cyano-5-nitrobenzotrifluoride | [1][3] |

| InChI Key | AGKQJEFSEQHGTA-UHFFFAOYSA-N | [5][6] |

| Canonical SMILES | C1=CC(=C(C=C1C#N)C(F)(F)F)[O-] | [6] |

Physicochemical Properties

The physical state and solubility of a compound dictate its handling, reaction conditions, and formulation. This compound is a solid at room temperature with properties that reflect its rigid, aromatic structure.

| Property | Value | Source(s) |

| Appearance | White to yellow to green powder or crystal | [1][5] |

| Melting Point | 49-53 °C (lit.) | [1][2] |

| Boiling Point | 297.7 °C at 760 mmHg (Predicted) | [2] |

| Density | 1.49 g/cm³ (Predicted) | [2] |

| Storage Temperature | Room Temperature, sealed in dry conditions | [1][3] |

Spectroscopic Profile: The Molecular Fingerprint

Spectroscopic analysis is indispensable for verifying the identity and purity of a chemical substance. The combination of electron-withdrawing groups in this compound creates a distinct spectroscopic signature.

Infrared (IR) Spectroscopy

IR spectroscopy probes the vibrational frequencies of functional groups within a molecule. For this compound, the key expected absorptions are:

-

Nitrile (C≡N) Stretch: A sharp, medium-intensity peak around 2230 cm⁻¹. The conjugation with the aromatic ring slightly lowers this frequency from that of a typical aliphatic nitrile.

-

Nitro (NO₂) Stretches: Two strong bands are characteristic of the nitro group: an asymmetric stretch near 1530 cm⁻¹ and a symmetric stretch near 1350 cm⁻¹.

-

C-F Stretches: The trifluoromethyl group will produce very strong, complex absorptions in the 1350-1100 cm⁻¹ region.

-

Aromatic C=C Stretches: Multiple peaks of varying intensity will appear in the 1600-1450 cm⁻¹ range.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy provides detailed information about the atomic framework of a molecule.

-

¹H NMR: The aromatic region will display signals for the three protons on the benzene ring. The powerful electron-withdrawing effects of the NO₂, CF₃, and CN groups will shift these protons significantly downfield (higher ppm). The splitting pattern will be complex due to the meta and para coupling between the protons.

-

¹³C NMR: The spectrum will show eight distinct carbon signals. The carbon of the nitrile group (C≡N) will appear around 115-120 ppm, while the carbon attached to the trifluoromethyl group will show a characteristic quartet due to C-F coupling. The aromatic carbons will resonate in the 120-150 ppm range.

-

¹⁹F NMR: This spectrum provides a simple and clear confirmation of the trifluoromethyl group, which will appear as a sharp singlet.

Mass Spectrometry (MS)

Mass spectrometry is used to determine the molecular weight and fragmentation pattern. For this compound, the molecular ion peak ([M]⁺) would be expected at an m/z of approximately 216.12. Common fragmentation pathways would likely involve the loss of the nitro group (NO₂) and the nitrile group (CN).

Experimental Protocols for Physical Property Verification

To ensure the quality and consistency of the material, standardized analytical procedures are essential. The following protocols outline validated methods for determining key physical properties.

Protocol: Melting Point Determination via Capillary Method

Causality: The melting point is a robust indicator of purity. A pure crystalline solid will have a sharp melting range (typically < 2 °C), whereas impurities depress and broaden this range. This protocol provides a self-validating system for purity assessment.

Methodology:

-

Sample Preparation: Finely crush a small amount of the crystalline this compound.

-

Capillary Loading: Tightly pack the powdered sample into a capillary tube to a height of 2-3 mm.

-

Instrument Setup: Place the capillary tube into a calibrated melting point apparatus.

-

Heating: Heat the sample rapidly to approximately 15-20 °C below the expected melting point (49 °C).

-

Data Acquisition: Decrease the heating rate to 1-2 °C per minute.

-

Observation: Record the temperature at which the first drop of liquid appears (T₁) and the temperature at which the entire sample becomes liquid (T₂). The melting range is T₁ - T₂.

Sources

The Strategic Utility of 4-Nitro-2-(trifluoromethyl)benzonitrile in Modern Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction: A Versatile Building Block in Medicinal Chemistry

In the landscape of contemporary drug development, the strategic incorporation of fluorine-containing moieties has become a cornerstone of rational drug design. The trifluoromethyl group, in particular, is prized for its ability to enhance metabolic stability, improve lipophilicity, and increase binding affinity. When coupled with other reactive functional groups on an aromatic scaffold, the resulting molecule becomes a powerful intermediate for the synthesis of complex therapeutic agents. 4-Nitro-2-(trifluoromethyl)benzonitrile stands out as a prime example of such a versatile building block, offering a unique combination of reactive sites that can be selectively manipulated to construct elaborate molecular architectures. This guide provides an in-depth exploration of the chemical properties, synthesis, reactivity, and applications of this compound, with a focus on its pivotal role in the synthesis of active pharmaceutical ingredients (APIs).

Physicochemical Properties and Structural Attributes

This compound is a crystalline solid, typically appearing as a white to yellow powder.[1] Its chemical structure is characterized by a benzene ring substituted with a nitro group at the 4-position, a trifluoromethyl group at the 2-position, and a nitrile group at the 1-position. This arrangement of electron-withdrawing groups significantly influences the electronic properties of the aromatic ring, rendering it susceptible to certain types of chemical transformations.

| Property | Value | Reference |

| Molecular Formula | C₈H₃F₃N₂O₂ | [2] |

| Molecular Weight | 216.12 g/mol | [2] |

| Melting Point | 49-53 °C | [1] |

| Appearance | White to yellow to green powder to crystal | [1] |

| CAS Number | 320-47-8 | [1] |

The strategic placement of the nitro and trifluoromethyl groups ortho and para to the nitrile functionality activates the aromatic ring for nucleophilic aromatic substitution, a key aspect of its synthetic utility that will be explored in detail later in this guide.

Synthesis of this compound

The synthesis of this compound can be achieved through several routes, with the choice of method often depending on the availability of starting materials and the desired scale of production. A common and industrially relevant approach involves the cyanation of a halogenated precursor.

A European patent describes a process for the preparation of this compound from 4-nitro-2-(trifluoromethyl)-chlorobenzene.[3] This reaction is typically carried out using a cyanide source, such as an inorganic salt or a cyano-metal complex, and may be facilitated by a catalyst.[3]

Caption: General reaction scheme for the synthesis of this compound.

Experimental Protocol: Cyanation of 4-Nitro-2-(trifluoromethyl)chlorobenzene (Exemplary)

-

Materials: 4-Nitro-2-(trifluoromethyl)chlorobenzene, potassium ferrocyanide trihydrate (K₄[Fe(CN)₆]·3H₂O), potassium acetate (KOAc), a palladium catalyst (e.g., Pd-SPhos 3rd generation), and a suitable solvent (e.g., N,N-Dimethylformamide - DMF).[4]

-

Procedure:

-

To a solution of 4-nitro-2-(trifluoromethyl)chlorobenzene in the chosen solvent, add potassium acetate and potassium ferrocyanide trihydrate.[4]

-

Add the palladium catalyst to the reaction mixture.[4]

-

Heat the mixture under an inert atmosphere for a sufficient period to ensure complete conversion.

-

Upon completion, the reaction is cooled, and the product is isolated through standard work-up procedures, which may include extraction and purification by column chromatography or recrystallization.

-

It is imperative for researchers to consult the primary literature and conduct appropriate risk assessments before undertaking any synthetic procedure.

Key Chemical Reactions and Mechanistic Insights

The reactivity of this compound is dominated by the interplay of its three functional groups. The electron-withdrawing nature of the nitro and trifluoromethyl groups renders the aromatic ring electron-deficient, making it a prime substrate for nucleophilic aromatic substitution (SNAr). Furthermore, the nitro group itself can undergo reduction to an amine, a crucial transformation for the synthesis of many pharmaceutical intermediates.

Nucleophilic Aromatic Substitution (SNAr)

The presence of strongly electron-withdrawing groups ortho and para to a leaving group on an aromatic ring facilitates SNAr reactions.[5] In the case of a suitably substituted precursor to this compound (e.g., with a halogen at the 1-position), the nitro group at the para position and the trifluoromethyl group at the ortho position would activate the ring for displacement of the leaving group by a nucleophile.

The mechanism proceeds via a two-step addition-elimination pathway, involving the formation of a resonance-stabilized Meisenheimer complex as the intermediate.[6] The negative charge of this intermediate is delocalized onto the electron-withdrawing nitro group, which stabilizes the complex and lowers the activation energy for its formation.[6]

Caption: Generalized workflow of a nucleophilic aromatic substitution reaction.

Reduction of the Nitro Group

A pivotal reaction of this compound in the context of drug synthesis is the reduction of the nitro group to an amine, yielding 4-Amino-2-(trifluoromethyl)benzonitrile . This transformation is critical as the resulting aniline is a key precursor for the construction of various heterocyclic and amide-containing drug molecules.[1][7]

Common methods for the reduction of aromatic nitro groups include:

-

Catalytic Hydrogenation: Using catalysts such as palladium on carbon (Pd/C) or Raney nickel with hydrogen gas.[8]

-

Metal-Acid Systems: Employing metals like iron (Fe), tin (Sn), or zinc (Zn) in the presence of an acid (e.g., HCl).[8]

The choice of reducing agent is crucial to avoid the reduction of the nitrile group. While catalytic hydrogenation can sometimes affect nitriles, conditions can often be optimized for selective nitro group reduction. Metal-acid systems are generally chemoselective for the reduction of the nitro group in the presence of a nitrile.[9]

Caption: Reduction of this compound to its corresponding amine.

Applications in Medicinal Chemistry and Drug Development

The true value of this compound lies in its role as a precursor to high-value pharmaceutical intermediates, most notably 4-Amino-2-(trifluoromethyl)benzonitrile. This amino derivative is a key building block in the synthesis of several important drugs, particularly in the field of oncology.

Synthesis of Bicalutamide

A prominent example of the application of this chemical scaffold is in the synthesis of Bicalutamide , a non-steroidal anti-androgen medication used in the treatment of prostate cancer.[7][10] The core structure of Bicalutamide contains the 4-cyano-3-(trifluoromethyl)phenyl moiety, which is derived from 4-Amino-2-(trifluoromethyl)benzonitrile.[10][11]

The synthesis of Bicalutamide involves the acylation of the amino group of 4-Amino-2-(trifluoromethyl)benzonitrile with a suitable acylating agent.[12] This reaction underscores the importance of the nitro-to-amino reduction of our title compound in the overall synthetic strategy for this life-saving drug.

Synthesis of Enzalutamide

Another significant application is in the synthesis of Enzalutamide , a second-generation non-steroidal anti-androgen used to treat castration-resistant prostate cancer.[13][14] While the direct precursor is often 4-isothiocyanato-2-(trifluoromethyl)benzonitrile, this intermediate is synthesized from 4-Amino-2-(trifluoromethyl)benzonitrile, which in turn is derived from this compound.[14]

The synthetic pathways to these anti-cancer drugs highlight the strategic importance of this compound as a foundational starting material.

Analytical Characterization and Quality Control

Ensuring the purity and identity of this compound is paramount for its successful use in multi-step syntheses. A combination of analytical techniques is employed for its characterization.

-

High-Performance Liquid Chromatography (HPLC): HPLC is a powerful tool for assessing the purity of this compound and for monitoring the progress of reactions involving this compound. A reversed-phase HPLC method, similar to that used for its isomer, would likely employ a C18 column with a mobile phase consisting of a mixture of acetonitrile and water, with an acid modifier like phosphoric or formic acid.[16][17]

Exemplary HPLC Method Parameters (for related compounds):

| Parameter | Condition |

| Column | Reversed-phase C18 |

| Mobile Phase | Acetonitrile and water with an acid modifier |

| Detection | UV at a suitable wavelength |

-

Mass Spectrometry (MS): Mass spectrometry is used to confirm the molecular weight of the compound (216.12 g/mol ).[2]

Safety, Handling, and Toxicology

As with any chemical reagent, proper safety precautions must be observed when handling this compound. Based on the safety data for this compound and related structures, the following hazards should be noted:

-

Health Hazards: It is classified as causing skin irritation, serious eye irritation, and may cause respiratory irritation.[18]

-

Precautionary Measures:

In case of exposure, it is crucial to seek immediate medical attention and to have the Safety Data Sheet (SDS) readily available.[18]

Conclusion

This compound is a strategically important chemical intermediate with significant applications in the pharmaceutical industry. Its unique molecular architecture, featuring a trifluoromethyl group, a nitro group, and a nitrile on a benzene ring, provides a versatile platform for the synthesis of complex drug molecules. The ability to selectively manipulate its functional groups, particularly through the reduction of the nitro group to an amine, has made it an indispensable building block for the synthesis of life-saving anti-cancer drugs like Bicalutamide and Enzalutamide. A thorough understanding of its synthesis, reactivity, and analytical characterization is essential for researchers and scientists working at the forefront of drug discovery and development. As the demand for sophisticated and highly functionalized pharmaceutical agents continues to grow, the importance of key intermediates like this compound is set to increase, solidifying its place in the medicinal chemist's toolbox.

References

- Li, B., et al. An improved and practical route for the synthesis of enzalutamide and potential impurities study. RSC Advances, 2016, 6(94), 91885-91891.

-

Wikipedia. Bicalutamide. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - EP 3696165 A1. [Link]

- Google Patents. Novel method for preparing 4-amino-2-trifluoromethyl benzonitrile.

-

Patsnap Eureka. Method for preparation of compound shown as formula (IV) of enzalutamide synthesis intermediate. [Link]

-

Justia Patents. improved process for the preparation of enzalutamide. [Link]

- Google Patents. Procedure for the synthesis of bicalutamide.

- Google Patents.

-

XiXisys. GHS 11 (Rev.11) SDS Word 下载CAS: 320-47-8 Name: this compound. [Link]

-

PubChem. Bicalutamide. [Link]

-

European Patent Office. PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1. [Link]

- Google Patents.

-

Loba Chemie. 4-NITROBENZONITRILE EXTRA PURE. [Link]

-

Reddit. Reduction of nitro group in the presence of a nitrile. [Link]

- Google Patents. Process for preparing bicalutamide.

-

Organic Chemistry Portal. Nitro Reduction. [Link]

-

PHARMD GURU. NUCLEOPHILIC AROMATIC SUBSTITUTION. [Link]

- Google Patents. Synthesis method of 4-chloro-2-trifluoromethylbenzonitrile.

- Balci, M. Basic 1H- and 13C-NMR Spectroscopy. Elsevier, 2005.

-

European Patent Office. Process for the preparation of 4-chloro-2-nitrobenzonitrile - EP 0110559 A1. [Link]

-

SIELC. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column. [Link]

-

PrepChem.com. Synthesis of 4-chloro-2-nitrobenzonitrile. [Link]

-

The Royal Society of Chemistry. 1H NMR and 13C NMR spectra of the catalytic synthesized compounds. [Link]

-

BMRB. bmse000284 Benzonitrile at BMRB. [Link]

-

MDPI. Recent Progress in the Synthesis of Drugs and Bioactive Molecules Incorporating Nitro(het)arene Core. [Link]

-

Chromatography Online. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. [Link]

-

Gsrs. This compound. [Link]

-

MDPI. Determination of Peak Purity in HPLC by Coupling Coulometric Array Detection and Two-Dimensional Correlation Analysis. [Link]

-

SpectraBase. 2-Nitro-4-(trifluoromethyl)benzonitrile - Optional[1H NMR] - Spectrum. [Link]

-

Korea Science. Kinetic Study on Nucleophilic Substitution Reactions of 4-Nitrophenyl X-Substituted-2-Methylbenzoates with Cyclic Secondary Amines in Acetonitrile: Reaction Mechanism and Failure of Reactivity-Selectivity Principle. [Link]

-

HETEROCYCLES. NUCLEOPHILIC SUBSTITUTION REACTION OF AMINES WITH 3-BROMO-4-NITROPYRIDINE (AND 2-NITROPYRIDINE): A NEW NITRO-GROUP MIGRATION. [Link]

-

ResearchGate. The Synthesis of Active Pharmaceutical Ingredients (APIs) Using Continuous Flow Chemistry. [Link]

-

ResearchGate. Mechanism of nucleophilic substitution reactions of 4-(4ˊ-nitro)phenylnitrobenzofurazan ether with aniline in acetonitrile. [Link]

-

PubMed Central. Continuous Flow Synthesis of Nitrofuran Pharmaceuticals Using Acetyl Nitrate. [Link]

-

Beilstein Journals. The synthesis of active pharmaceutical ingredients (APIs) using continuous flow chemistry. [Link]

-

RSC Publishing. Catalytic reduction of 4-nitrophenol using 2D-molybdenum ditelluride. [Link]

Sources

- 1. nbinno.com [nbinno.com]

- 2. GSRS [gsrs.ncats.nih.gov]

- 3. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 4. 4-Amino-2-(trifluoromethyl)benzonitrile synthesis - chemicalbook [chemicalbook.com]

- 5. chemimpex.com [chemimpex.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. guidechem.com [guidechem.com]

- 8. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 9. rsc.org [rsc.org]

- 10. Bicalutamide | C18H14F4N2O4S | CID 2375 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. Bicalutamide - Wikipedia [en.wikipedia.org]

- 12. US20060041161A1 - Procedure for the synthesis of bicalutamide - Google Patents [patents.google.com]

- 13. An improved and practical route for the synthesis of enzalutamide and potential impurities study [html.rhhz.net]

- 14. Enzalutamide synthesis - chemicalbook [chemicalbook.com]

- 15. dev.spectrabase.com [dev.spectrabase.com]

- 16. Separation of 2-Nitro-4-(trifluoromethyl)benzonitrile on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 17. pdf.benchchem.com [pdf.benchchem.com]

- 18. XiXisys | GHS 11 (Rev.11) SDS Word 下载 CAS: 320-47-8 Name: this compound [xixisys.com]

- 19. fishersci.com [fishersci.com]

A Senior Application Scientist's Technical Guide to 4-Nitro-2-(trifluoromethyl)benzonitrile (CAS 320-47-8): From Synthesis to Pharmaceutical Application

Authored for Researchers, Scientists, and Drug Development Professionals

Foreword: The Strategic Importance of a Fluorinated Building Block

In the landscape of modern synthetic chemistry, particularly within pharmaceutical and agrochemical development, the strategic incorporation of fluorine-containing moieties is a cornerstone of molecular design. The trifluoromethyl (CF₃) group, with its unique electronic properties and metabolic stability, is a privileged substituent. 4-Nitro-2-(trifluoromethyl)benzonitrile, CAS 320-47-8, represents a quintessential example of a highly functionalized intermediate, engineered for reactivity and versatility.[1] Its benzonitrile framework, activated by both a nitro and a trifluoromethyl group, makes it a pivotal precursor for a range of complex, biologically active molecules.[1][2] This guide provides an in-depth exploration of its properties, synthesis, critical reactions, and its paramount role in the synthesis of non-steroidal anti-androgens, a critical class of therapeutics in oncology.

Core Physicochemical & Structural Characteristics

Understanding the fundamental properties of this compound is the first step in harnessing its synthetic potential. The molecule's reactivity is dictated by the interplay of its three functional groups on the aromatic ring.

| Property | Value | Source(s) |

| CAS Number | 320-47-8 | [1][3][4] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][3][5] |

| Molecular Weight | 216.12 g/mol | [1][4][6] |

| Appearance | White to yellow crystalline powder | [1] |

| Melting Point | 49-53 °C | [1][3][4] |

| Boiling Point | 297.7 °C at 760 mmHg | [3] |

| SMILES | [O-]C1=CC(=C(C=C1)C#N)C(F)(F)F | [3][5] |

| InChI Key | AGKQJEFSEQHGTA-UHFFFAOYSA-N | [4][5] |

Synthesis of the Core Intermediate

The preparation of this compound is a critical process, often achieved through the cyanation of an appropriate halogenated precursor. The methods described in the literature aim for efficiency and high yield, suitable for industrial-scale production.[7]

A common and effective route involves the reaction of 4-chloro-3-nitrobenzotrifluoride with a cyanide source, often in the presence of a catalyst.[8]

Workflow: Catalytic Cyanation for Synthesis

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | 320-47-8 [chemicalbook.com]

- 3. aablocks.com [aablocks.com]

- 4. 4-硝基-2-(三氟甲基)苯甲腈 97% | Sigma-Aldrich [sigmaaldrich.com]

- 5. 320-47-8 | this compound | Fluorinated Building Blocks | Ambeed.com [ambeed.com]

- 6. GSRS [gsrs.ncats.nih.gov]

- 7. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 8. EP0425743A1 - Process for the production of ortho-nitrobenzonitriles - Google Patents [patents.google.com]

An In-Depth Technical Guide to the Synthesis of 2-Cyano-5-nitrobenzotrifluoride

Abstract

This technical guide provides a comprehensive overview of the primary synthetic pathways to 2-Cyano-5-nitrobenzotrifluoride (4-Cyano-3-(trifluoromethyl)nitrobenzene), a key intermediate in the synthesis of various pharmaceuticals and fine chemicals. This document is intended for researchers, scientists, and drug development professionals, offering a detailed examination of two principal synthetic strategies: the Sandmeyer reaction of 2-amino-5-nitrobenzotrifluoride and the nucleophilic aromatic substitution (SNAr) of 2-halo-5-nitrobenzotrifluoride. The guide delves into the underlying chemical principles, provides detailed experimental protocols, and presents a comparative analysis of these methodologies to inform rational synthesis design.

Introduction: The Significance of 2-Cyano-5-nitrobenzotrifluoride

2-Cyano-5-nitrobenzotrifluoride, with CAS Number 320-47-8, is a highly functionalized aromatic compound.[1] Its structure, featuring a trifluoromethyl group, a nitro group, and a cyano group, makes it a versatile building block in organic synthesis. The electron-withdrawing nature of the trifluoromethyl and nitro groups significantly influences the reactivity of the aromatic ring, making it amenable to specific chemical transformations. This intermediate is of particular interest in the pharmaceutical industry, where it serves as a precursor for the synthesis of more complex molecules with potential therapeutic applications.

Physicochemical Properties:

| Property | Value |

| CAS Number | 320-47-8 |

| Molecular Formula | C₈H₃F₃N₂O₂ |

| Molecular Weight | 216.12 g/mol |

| Melting Point | 52-54 °C |

| Appearance | Yellow to brown powder |

Strategic Synthesis Pathways

The synthesis of 2-Cyano-5-nitrobenzotrifluoride can be approached through two primary routes, each with its own set of advantages and considerations. The choice of pathway often depends on the availability of starting materials, desired scale, and safety considerations.

Caption: Overview of the primary synthetic routes to 2-Cyano-5-nitrobenzotrifluoride.

Pathway 1: The Sandmeyer Reaction

The Sandmeyer reaction is a classic and reliable method for introducing a cyano group onto an aromatic ring by the transformation of a primary aromatic amine.[2] This pathway involves the diazotization of 2-amino-5-nitrobenzotrifluoride to form a transient diazonium salt, which is then reacted with a copper(I) cyanide salt to yield the desired nitrile.[3]

Synthesis of the Precursor: 2-Amino-5-nitrobenzotrifluoride

The starting material for the Sandmeyer route, 2-amino-5-nitrobenzotrifluoride, is typically synthesized from the more readily available 2-chloro-5-nitrobenzotrifluoride via an aminolysis reaction.

Sources

Spectroscopic data for 4-Nitro-2-(trifluoromethyl)benzonitrile

An In-depth Technical Guide to the Spectroscopic Data of 4-Nitro-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a key intermediate in the synthesis of various functionalized organic molecules, including fungicides and other pharmacologically active compounds.[1] Its molecular architecture, featuring a benzene ring substituted with three distinct and strongly electron-withdrawing groups—a nitro group (NO₂), a trifluoromethyl group (CF₃), and a nitrile group (CN)—results in a unique electronic profile that is critical to its reactivity and application. Accurate and comprehensive characterization of this molecule is paramount for ensuring the purity of synthetic intermediates and for understanding its chemical behavior.

This technical guide provides a detailed analysis of the spectroscopic data for this compound (CAS Number: 320-47-8).[2] As a Senior Application Scientist, the objective is not merely to present data but to offer a cohesive interpretation grounded in fundamental principles of spectroscopy. We will explore Nuclear Magnetic Resonance (NMR), Infrared (IR) Spectroscopy, and Mass Spectrometry (MS), explaining the causal relationships between the molecular structure and the observed spectral features. This document is designed to serve as a practical reference for researchers in organic synthesis, medicinal chemistry, and materials science.

Molecular Structure and Spectroscopic Overview

The arrangement of the nitro, trifluoromethyl, and nitrile functional groups on the aromatic ring dictates the spectroscopic signature of this compound. All three groups are powerfully electron-withdrawing, which significantly deshields the aromatic protons and carbons, leading to downfield shifts in the NMR spectra.

Caption: Molecular Structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for elucidating the structure of organic molecules in solution.[3] For this compound, ¹H, ¹³C, and ¹⁹F NMR are all highly informative.

¹H NMR Analysis

The aromatic region of the ¹H NMR spectrum is expected to show three distinct signals corresponding to the three protons on the benzene ring. The powerful electron-withdrawing nature of the substituents will shift these protons significantly downfield compared to benzene (7.34 ppm).

| Proton | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity | Predicted Coupling Constant (J, Hz) | Rationale |

| H-3 | ~8.6 | d | ~8.5 | Ortho to the strongly withdrawing NO₂ group and meta to the CN group. |

| H-5 | ~8.4 | dd | J ≈ 8.5, 2.0 | Ortho to the NO₂ group and meta to the CF₃ group. |

| H-6 | ~8.2 | d | ~2.0 | Ortho to the CF₃ group and para to the NO₂ group. |

Note: Predicted values are based on additive models and data from analogous compounds such as 4-nitrobenzotrifluoride.[4]

¹³C NMR Analysis

The ¹³C NMR spectrum will provide information on all eight carbon atoms in the molecule. The carbon attached to the trifluoromethyl group will appear as a quartet due to coupling with the three fluorine atoms.

| Carbon | Predicted Chemical Shift (δ, ppm) | Predicted Multiplicity (due to ¹⁹F) | Rationale |

| C-CN | ~115 | s | Characteristic shift for a nitrile carbon. |

| C-CF₃ | ~123 | q (J ≈ 272 Hz) | Large one-bond C-F coupling constant is characteristic. |

| C-1 | ~110 | s | Carbon bearing the nitrile group. |

| C-2 | ~135 | q (J ≈ 33 Hz) | Two-bond C-F coupling. |

| C-3 | ~126 | s | Aromatic CH. |

| C-4 | ~150 | s | Carbon bearing the nitro group. |

| C-5 | ~128 | s | Aromatic CH. |

| C-6 | ~133 | s | Aromatic CH. |

Note: Predicted values are based on data from structurally similar compounds like 4-nitrobenzonitrile and 4-amino-2-(trifluoromethyl)benzonitrile.[5][6]

Experimental Protocol: NMR Spectroscopy

-

Sample Preparation: Dissolve approximately 10-20 mg of this compound in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

-

Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.[7]

-

Data Acquisition:

-

Acquire a ¹H NMR spectrum with a sufficient number of scans to achieve a good signal-to-noise ratio (typically 8-16 scans).

-

Acquire a proton-decoupled ¹³C NMR spectrum. A larger number of scans will be required (e.g., 1024 or more) due to the lower natural abundance of ¹³C.

-

-

Data Processing: Process the raw data (Free Induction Decay - FID) using appropriate software. This involves Fourier transformation, phase correction, and baseline correction. Chemical shifts should be referenced to the residual solvent peak or an internal standard like tetramethylsilane (TMS).

Infrared (IR) Spectroscopy

IR spectroscopy is an effective tool for identifying the key functional groups within a molecule. The spectrum of this compound will be dominated by strong absorptions from the nitrile, nitro, and trifluoromethyl groups.

| Functional Group | Expected Wavenumber (cm⁻¹) | Intensity | Vibrational Mode |

| C≡N (Nitrile) | 2240 - 2220 | Strong, Sharp | C≡N stretch |

| NO₂ (Nitro) | 1530 - 1510 | Very Strong | Asymmetric stretch |

| NO₂ (Nitro) | 1350 - 1330 | Strong | Symmetric stretch |

| C-F (CF₃) | 1300 - 1100 | Very Strong, Broad | C-F stretches |

| C=C (Aromatic) | 1610, 1580, 1470 | Medium to Weak | Ring stretches |

| C-H (Aromatic) | 3100 - 3000 | Weak | C-H stretch |

The nitrile stretch appears in a relatively uncongested region of the spectrum, making it a highly diagnostic peak.[8] The presence of strong electron-withdrawing groups on the aromatic ring can influence the exact positions of these bands. For comparison, the IR spectrum of 4-nitrobenzonitrile shows characteristic peaks for the nitrile and nitro groups.[9][10]

Experimental Protocol: Attenuated Total Reflectance (ATR) IR Spectroscopy

-

Sample Preparation: Place a small amount of the solid this compound sample directly onto the ATR crystal.

-

Instrumentation: Use a Fourier-Transform Infrared (FT-IR) spectrometer equipped with an ATR accessory.

-

Data Acquisition:

-

Record a background spectrum of the clean, empty ATR crystal.

-

Apply pressure to ensure good contact between the sample and the crystal.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹. Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

-

Data Processing: The software automatically ratios the sample spectrum to the background spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and elemental composition of a molecule. For this compound, the molecular formula is C₈H₃F₃N₂O₂, with a monoisotopic mass of approximately 216.01 g/mol .[2][11]

| m/z | Proposed Fragment | Rationale |

| 216 | [M]⁺ | Molecular ion |

| 186 | [M - NO]⁺ | Loss of nitric oxide |

| 170 | [M - NO₂]⁺ | Loss of the nitro group |

| 147 | [M - CF₃]⁺ | Loss of the trifluoromethyl radical |

| 121 | [C₇H₃N]⁺ | Loss of NO₂ and CF₃ |

The fragmentation pattern will be influenced by the relative stability of the resulting ions and neutral fragments. The molecular ion peak should be clearly visible under standard Electron Ionization (EI) conditions.

Experimental Protocol: Electron Ionization Mass Spectrometry (EI-MS)

-

Sample Introduction: Introduce a small amount of the sample into the mass spectrometer, typically via a direct insertion probe or after separation by Gas Chromatography (GC).

-

Ionization: Bombard the sample with high-energy electrons (typically 70 eV) to induce ionization and fragmentation.

-

Mass Analysis: Separate the resulting ions based on their mass-to-charge ratio (m/z) using a mass analyzer (e.g., a quadrupole or time-of-flight analyzer).

-

Detection: Detect the ions and generate a mass spectrum, which is a plot of relative ion abundance versus m/z.

Integrated Spectroscopic Analysis Workflow

Confirming the identity and purity of this compound requires a synergistic use of these spectroscopic techniques. The following workflow illustrates this integrated approach.

Caption: Integrated workflow for the spectroscopic analysis of the target compound.

Conclusion

The spectroscopic profile of this compound is uniquely defined by its trifecta of electron-withdrawing substituents. ¹H and ¹³C NMR spectroscopy provide definitive evidence of the substitution pattern and electronic environment of the aromatic ring. IR spectroscopy offers rapid confirmation of the essential nitrile, nitro, and trifluoromethyl functional groups. Finally, mass spectrometry validates the molecular weight and provides insight into the molecule's stability and fragmentation pathways. Together, these techniques form a robust analytical toolkit for the unambiguous identification and quality control of this important chemical intermediate, ensuring its suitability for applications in drug discovery and materials science.

References

- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)-BENZONITRILE - EP 3696164 A1.

- Supporting Information for a scientific article. (n.d.). Retrieved from a university or publisher website. [Specific title and source URL were not fully provided in the search results but would be cited here in a complete document.]

-

Saravanan, S., et al. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. PubMed. [Link]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Specific article details would be cited here.]

- Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry. [Specific article details would be cited here.]

-

Saravanan, S., et al. (n.d.). Spectroscopic investigation of 4-nitro-3-(trifluoromethyl)aniline, NBO analysis with 4-nitro-3-(trichloromethyl)aniline and 4-nitro-3-(tribromomethyl)aniline. Semantic Scholar. [https://www.semanticscholar.org/paper/Spectroscopic-investigation-of-4-nitro-3-(trifluor-Saravanan-Balachandran/1f8e1a1b1c3e387e07e1e6b5d9b2e0a2d2f4d6c7]([Link]

- European Patent Office. (2019). PROCESS FOR THE PREPARATION OF 4-HALOPHENOXY-2-TRIFLUOROMETHYL BENZONITRILE - EP 3696165 A1.

-

Global Substance Registration System. (n.d.). This compound. GSRS. [Link]

- Google Patents. (n.d.). CN109438282B - Preparation method of 2-nitro-4-trifluoromethyl benzonitrile.

-

National Center for Biotechnology Information. (n.d.). This compound. PubChem. [Link]

-

NIST. (n.d.). Benzonitrile, 4-nitro-. NIST WebBook. [Link]

-

Workman, J. Jr. (2019). Organic Nitrogen Compounds IV: Nitriles. Spectroscopy Online. [Link]

-

Wikipedia. (n.d.). Nuclear chemistry. Wikipedia. [Link]

Sources

- 1. patentimages.storage.googleapis.com [patentimages.storage.googleapis.com]

- 2. This compound 97 320-47-8 [sigmaaldrich.com]

- 3. Nuclear chemistry - Wikipedia [en.wikipedia.org]

- 4. 4-Nitrobenzotrifluoride(402-54-0) 1H NMR [m.chemicalbook.com]

- 5. 4-Nitrobenzonitrile(619-72-7) 13C NMR [m.chemicalbook.com]

- 6. 4-Amino-2-(trifluoromethyl)benzonitrile(654-70-6) 13C NMR [m.chemicalbook.com]

- 7. rsc.org [rsc.org]

- 8. spectroscopyonline.com [spectroscopyonline.com]

- 9. 4-Nitrobenzonitrile(619-72-7) IR Spectrum [m.chemicalbook.com]

- 10. Benzonitrile, 4-nitro- [webbook.nist.gov]

- 11. GSRS [gsrs.ncats.nih.gov]

4-Nitro-2-(trifluoromethyl)benzonitrile NMR data interpretation

< An In-Depth Technical Guide to the NMR Data Interpretation of 4-Nitro-2-(trifluoromethyl)benzonitrile

This technical guide provides a comprehensive analysis and interpretation of the Nuclear Magnetic Resonance (NMR) spectroscopic data for this compound (CAS No: 320-47-8).[1][2][3] As a key intermediate in the synthesis of pharmaceuticals and agrochemicals, a thorough understanding of its structural characterization is paramount for researchers, scientists, and professionals in drug development.[1] This document delves into the theoretical underpinnings of ¹H, ¹³C, and ¹⁹F NMR spectroscopy as they apply to this specific molecule, explaining the causal relationships between its electronic structure and the observed spectral features. Detailed experimental protocols for sample preparation and data acquisition are provided, ensuring methodological integrity. All quantitative data are summarized in structured tables, and logical relationships are visualized through diagrams to facilitate a deeper understanding.

Introduction: The Molecular Architecture of this compound

This compound is a polysubstituted aromatic compound with the molecular formula C₈H₃F₃N₂O₂.[1] Its structure is characterized by a benzene ring substituted with three distinct functional groups: a nitrile (-CN), a trifluoromethyl (-CF₃), and a nitro (-NO₂) group. The relative positions of these substituents (1-cyano, 2-trifluoromethyl, 4-nitro) create a unique electronic environment around the aromatic ring, which is directly reflected in its NMR spectra.

The trifluoromethyl and nitro groups are potent electron-withdrawing groups, exerting significant influence on the electron density distribution within the benzene ring through both inductive and resonance effects.[4] The nitrile group is also electron-withdrawing. This pronounced electronic asymmetry is the primary determinant of the chemical shifts and coupling patterns observed in the NMR data.

Figure 1: 2D Structure of this compound.

Experimental Protocols

NMR Sample Preparation

High-quality NMR spectra are contingent upon meticulous sample preparation. The following protocol is a self-validating system designed to minimize interference and ensure reproducibility.

Methodology:

-

Analyte Weighing: Accurately weigh 10-25 mg of this compound for ¹H NMR, and 50-100 mg for ¹³C NMR, into a clean, dry vial.[5] Using a higher concentration can expedite ¹³C data acquisition but may lead to line broadening in the ¹H spectrum.[5]

-

Solvent Selection: Choose a deuterated solvent in which the analyte is fully soluble. Chloroform-d (CDCl₃) is a common choice for non-polar to moderately polar organic molecules.

-

Dissolution: Add approximately 0.6-0.7 mL of the deuterated solvent to the vial.[6] Gently swirl or vortex the vial to ensure complete dissolution. The solution should be clear and free of any particulate matter.[6][7]

-

Filtration (if necessary): If any solid particles remain, filter the solution through a small plug of cotton wool in a Pasteur pipette directly into a clean 5 mm NMR tube.[5][7] This prevents interference with the magnetic field homogeneity.[6]

-

Internal Standard: For precise chemical shift referencing, an internal standard such as tetramethylsilane (TMS) can be added. However, for routine analysis, referencing to the residual solvent peak is often sufficient.

-

Tube Capping and Labeling: Securely cap the NMR tube and label it clearly.

-

Cleaning: Before inserting the sample into the spectrometer, wipe the outside of the NMR tube with a lint-free tissue dampened with isopropanol or acetone to remove any contaminants.[7]

Figure 2: Workflow for NMR sample preparation and analysis.

Spectroscopic Data Interpretation

¹H NMR Spectrum Analysis

The aromatic region of the ¹H NMR spectrum of this compound is expected to show three distinct signals corresponding to the three protons on the benzene ring. The powerful electron-withdrawing nature of the -NO₂ and -CF₃ groups will significantly deshield these protons, causing their resonances to appear at a high chemical shift (downfield) relative to benzene (δ 7.26 ppm).

Predicted Chemical Shifts and Coupling Patterns:

-

H-3: This proton is ortho to the strongly electron-withdrawing -CF₃ group and meta to the -NO₂ group. It is expected to be the most deshielded proton.

-

H-5: Positioned ortho to the -NO₂ group and meta to the -CF₃ group, this proton will also be significantly deshielded.

-

H-6: Being ortho to the nitrile group and para to the -NO₂ group, this proton will also be downfield, but likely less so than H-3 and H-5.

The splitting patterns of these signals are governed by spin-spin coupling with neighboring protons.

-

H-3 will be split by H-5 (meta-coupling, ⁴J), appearing as a doublet.

-

H-5 will be split by H-3 (meta-coupling, ⁴J) and H-6 (ortho-coupling, ³J), appearing as a doublet of doublets.

-

H-6 will be split by H-5 (ortho-coupling, ³J), appearing as a doublet.

Table 1: Predicted ¹H NMR Data

| Proton | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) |

| H-3 | ~8.5 | d | ⁴J ≈ 2-3 |

| H-5 | ~8.2 | dd | ³J ≈ 8-9, ⁴J ≈ 2-3 |

| H-6 | ~8.0 | d | ³J ≈ 8-9 |

¹³C NMR Spectrum Analysis

The ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Due to the low natural abundance of the ¹³C isotope, a larger sample concentration or longer acquisition time is typically required.[5]

Predicted Chemical Shifts:

-

Aromatic Carbons: The six aromatic carbons will appear in the typical range for substituted benzenes (δ 110-170 ppm). The carbons directly attached to the electron-withdrawing substituents (C-1, C-2, C-4) will be significantly deshielded.

-

C-CN: The carbon of the nitrile group will resonate in the characteristic region of δ 115-125 ppm.

-

C-CF₃: The carbon of the trifluoromethyl group will be observed as a quartet due to coupling with the three fluorine atoms (¹JCF).

Table 2: Predicted ¹³C NMR Data

| Carbon | Predicted Chemical Shift (δ, ppm) | Multiplicity (due to ¹⁹F coupling) |

| C-1 (ipso-CN) | ~110 | s |

| C-2 (ipso-CF₃) | ~135 | q (²JCF ≈ 30-40 Hz) |

| C-3 | ~130 | q (³JCF ≈ 5-8 Hz) |

| C-4 (ipso-NO₂) | ~150 | s |

| C-5 | ~125 | s |

| C-6 | ~132 | s |

| -CN | ~117 | s |

| -CF₃ | ~123 | q (¹JCF ≈ 270-280 Hz) |

¹⁹F NMR Spectrum Analysis

¹⁹F NMR is a highly sensitive technique that provides direct information about the fluorine-containing part of the molecule.[8] For this compound, a single signal is expected for the three equivalent fluorine atoms of the -CF₃ group.

The chemical shift of the -CF₃ group is influenced by the electronic environment of the aromatic ring.[9] The presence of the electron-withdrawing nitro and nitrile groups will affect the shielding of the fluorine nuclei.[9] The signal will appear as a singlet in a proton-decoupled ¹⁹F NMR spectrum. In a coupled spectrum, fine splitting may be observed due to long-range coupling with the aromatic protons.

Table 3: Predicted ¹⁹F NMR Data

| Fluorine | Predicted Chemical Shift (δ, ppm) | Multiplicity |

| -CF₃ | ~ -60 to -65 | s |

Causality Behind Experimental Choices and Spectral Features

The choice of NMR experiments (¹H, ¹³C, ¹⁹F) is dictated by the need for a complete structural elucidation of the molecule.

-

¹H NMR provides crucial information about the number, environment, and connectivity of the protons. The downfield shifts observed are a direct consequence of the deshielding effect of the electron-withdrawing substituents.

-

¹³C NMR reveals the carbon framework and the influence of substituents on the carbon chemical shifts. The characteristic quartet for the -CF₃ carbon is a definitive indicator of this group.

-

¹⁹F NMR is essential for confirming the presence and electronic environment of the trifluoromethyl group. The wide chemical shift range of ¹⁹F NMR makes it particularly useful for distinguishing between different fluorine environments.[8]

The observed coupling constants (J-values) provide through-bond connectivity information. The magnitude of the coupling constant is dependent on the number of bonds separating the coupled nuclei and their dihedral angle. For aromatic systems, ortho coupling (³J) is typically larger (7-10 Hz) than meta (⁴J, 2-3 Hz) and para (⁵J, 0-1 Hz) coupling.[10]

Conclusion

The comprehensive NMR analysis of this compound provides a detailed and unambiguous structural characterization. The interpretation of the ¹H, ¹³C, and ¹⁹F NMR spectra, guided by fundamental principles of chemical shifts and spin-spin coupling, allows for the complete assignment of all proton, carbon, and fluorine resonances. This in-depth understanding is critical for quality control, reaction monitoring, and the rational design of new molecules in the fields of pharmaceutical and agrochemical research.

References

-

Chemical Instrumentation Facility, Iowa State University. NMR Sample Preparation. [Link]

-

Zácek, P., Dransfeld, A., Exner, O., & Schraml, J. (2006). 15N NMR Chemical Shifts of Ring Substituted Benzonitriles. Magnetic Resonance in Chemistry, 44(12), 1073-80. [Link]

-

Hunt, I. Ch 13 - Aromatic H. University of Calgary. [Link]

-

Georgia Institute of Technology. Small molecule NMR sample preparation. [Link]

-

UQ eSpace. Proton magnetic resonance in aromatic nitro compounds. [Link]

-

Organomation. NMR Sample Preparation: The Complete Guide. [Link]

-

ResearchGate. N-15 NMR chemical shifts of ring substituted benzonitriles | Request PDF. [Link]

-

University College London. Sample Preparation | Faculty of Mathematical & Physical Sciences. [Link]

-

Luchette, P. A., Vetrivel, F., & Cistola, D. P. (2018). A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. Journal of biomolecular NMR, 71(4), 227–237. [Link]

-

The Royal Society of Chemistry. Supporting Information. [Link]

-

ResearchGate. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins. [Link]

-

Kirk, S. R., Liptak, M. D., & Rovnyak, D. (2013). Demystifying fluorine chemical shifts: Electronic structure calculations address origins of seemingly anomalous 19F-NMR spectra of fluorohistidine isomers and analogues. Journal of the American Chemical Society, 135(41), 15346–15355. [Link]

-

The Royal Society of Chemistry. Electronic Supplementary Information. [Link]

-

Semantic Scholar. NMR Spectra of Benzenes Containing Trifluoromethyl Groups. [Link]

-

ResearchGate. Primary Studies on Variation in Position of Trifluoromethyl Groups in Several Aromatic Group-14 Derivatives by 19F-NMR Spectroscopy | Request PDF. [Link]

-

Spectroscopy Tutorial: Nitro Groups. [Link]

-

The Organic Chemistry Tutor. (2018, December 10). Chemical Shift In NMR Spectroscopy [Video]. YouTube. [Link]

-

ResearchGate. Introduction of the nitro group into aromatic systems. [Link]

-

University College London. Chemical shifts. [Link]

-

SpectraBase. Benzonitrile, m-fluoro- - Optional[13C NMR] - Chemical Shifts. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 1H NMR Chemical Shifts. [Link]

-

19Flourine NMR. [Link]

-

Biological Magnetic Resonance Bank. bmse000284 Benzonitrile at BMRB. [Link]

-

Some interesting 1H NMR features of ortho substituted N-methoxy-N-methyl benzamides. [Link]

-

Fluorine NMR. [Link]

-

The Royal Society of Chemistry. Supporting Information for. [Link]

-

FLOURINE COUPLING CONSTANTS. [Link]

-

Oregon State University. Analyzing Coupling Constants. [Link]

-

Organic Chemistry Data. NMR Spectroscopy :: 5-HMR-3 Spin-Spin Splitting: J-Coupling. [Link]

-

Chemistry LibreTexts. (2021, August 15). 14.12: Coupling Constants Identify Coupled Protons. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound 97 320-47-8 [sigmaaldrich.com]

- 3. This compound | 320-47-8 [chemicalbook.com]

- 4. UQ eSpace [espace.library.uq.edu.au]

- 5. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]

- 6. organomation.com [organomation.com]

- 7. ucl.ac.uk [ucl.ac.uk]

- 8. 19Flourine NMR [chem.ch.huji.ac.il]

- 9. A comparison of chemical shift sensitivity of trifluoromethyl tags: optimizing resolution in 19F NMR studies of proteins - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chem.libretexts.org [chem.libretexts.org]

Solubility of 4-Nitro-2-(trifluoromethyl)benzonitrile in organic solvents

An In-depth Technical Guide to the Solubility of 4-Nitro-2-(trifluoromethyl)benzonitrile

Authored by: A Senior Application Scientist

Introduction

This compound is a key intermediate in the synthesis of a variety of pharmacologically active molecules and agrochemicals.[1] Its molecular structure, featuring a benzonitrile core substituted with a strongly electron-withdrawing trifluoromethyl group and a nitro group, imparts unique reactivity and physicochemical properties. A thorough understanding of its solubility in various organic solvents is paramount for researchers and drug development professionals to ensure efficient reaction kinetics, facilitate purification processes, and develop suitable formulations. This guide provides a comprehensive overview of the solubility characteristics of this compound, discusses the theoretical principles governing its dissolution, and presents detailed experimental protocols for accurate solubility determination.

Physicochemical Properties of this compound

A foundational understanding of the physicochemical properties of this compound is essential for predicting its solubility behavior.

| Property | Value | Source |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2] |

| Molecular Weight | 216.12 g/mol | [1][2] |

| Appearance | White to yellow to green powder to crystal | [1] |

| Melting Point | 49 - 53 °C | [1][2] |

| SMILES | O=c1ccc(C#N)c(c1)C(F)(F)F | [3] |

| InChIKey | AGKQJEFSEQHGTA-UHFFFAOYSA-N | [3] |

Theoretical Framework of Solubility

The principle of "like dissolves like" is the cornerstone for predicting the solubility of a solute in a given solvent.[4] The solubility of this compound is influenced by the polarity imparted by the nitrile and nitro groups, as well as the non-polar character of the benzene ring and the trifluoromethyl group. The presence of the highly electronegative fluorine atoms in the trifluoromethyl group can create a significant dipole moment, which can affect its interaction with polar solvents.

Solubility Profile in Organic Solvents

To date, specific quantitative solubility data for this compound in a wide range of organic solvents is not extensively reported in publicly available literature. However, valuable insights can be gleaned from the solubility of structurally similar compounds, such as 4-nitrobenzonitrile.

Inferred Solubility Based on 4-Nitrobenzonitrile Data

Studies on 4-nitrobenzonitrile, which lacks the trifluoromethyl group, provide a useful baseline for estimating the solubility of this compound. The trifluoromethyl group is known to increase lipophilicity, which would generally suggest a higher solubility in non-polar organic solvents and lower solubility in polar solvents compared to 4-nitrobenzonitrile.

The following table summarizes the mole fraction solubility of 4-nitrobenzonitrile in several common organic solvents at various temperatures.[5][6][7] It is anticipated that this compound would exhibit qualitatively similar trends, with adjustments for the lipophilic contribution of the CF₃ group.

| Solvent | Temperature (K) | Mole Fraction Solubility of 4-Nitrobenzonitrile (x10²) |

| Methanol | 278.15 | 0.320 |

| 288.15 | 0.534 | |

| 298.15 | 0.819 | |

| 308.15 | 0.111 | |

| 318.15 | 0.135 | |

| Ethanol | 278.15 | 0.288 |

| 288.15 | 0.474 | |

| 298.15 | 0.722 | |

| 308.15 | 0.963 | |

| 318.15 | 1.16 | |

| n-Propanol | 278.15 | 0.255 |

| 288.15 | 0.420 | |

| 298.15 | 0.636 | |

| 308.15 | 0.849 | |

| 318.15 | 1.08 | |

| Isopropanol | 278.15 | 0.162 |

| 288.15 | 0.284 | |

| 298.15 | 0.457 | |

| 308.15 | 0.655 | |

| 318.15 | 0.877 | |

| Ethyl Acetate | 278.15 | 4.04 |

| 288.15 | 6.22 | |

| 298.15 | 8.68 | |

| 308.15 | 11.41 | |

| 318.15 | 14.22 |

Data extracted from the Journal of Chemical & Engineering Data.[5][6][7]

From this data, it is observed that the solubility of 4-nitrobenzonitrile increases with temperature in all tested solvents.[7] Ethyl acetate demonstrates the highest solvating power for 4-nitrobenzonitrile among the tested solvents, which is likely due to a combination of its moderate polarity and its ability to engage in dipole-dipole interactions.

Experimental Determination of Solubility

For precise and reliable solubility data, experimental determination is essential. The shake-flask method is a widely recognized and reliable technique for determining the thermodynamic solubility of a compound.[8]

Shake-Flask Method for Thermodynamic Solubility

This method involves equilibrating an excess of the solid compound with a solvent of interest over a specified period and then measuring the concentration of the dissolved compound in the saturated solution.

Experimental Workflow

Caption: Workflow for the Shake-Flask Solubility Determination Method.

Detailed Protocol

-

Preparation of Saturated Solution:

-

Add an excess amount of solid this compound to a sealed, inert container (e.g., a glass vial with a PTFE-lined cap). The excess solid is crucial to ensure that a true equilibrium with the solid phase is achieved.

-

Add a known volume of the desired organic solvent to the vial.

-

-

Equilibration:

-

Place the sealed vial in a constant temperature shaker bath (e.g., 25 °C or 37 °C).

-

Agitate the mixture for a sufficient period to reach equilibrium. A duration of 24 to 48 hours is typically adequate for most compounds.[1]

-

-

Sample Preparation and Analysis:

-

After equilibration, allow the vial to stand undisturbed at the set temperature to permit the undissolved solid to settle.

-

Carefully withdraw an aliquot of the clear supernatant using a syringe.

-

Immediately filter the aliquot through a chemically inert syringe filter (e.g., a 0.22 µm PTFE filter) to remove any suspended solid particles. This step is critical to prevent overestimation of the solubility.

-

Accurately dilute the filtrate with a suitable solvent (often the mobile phase for the analytical method).

-

Quantify the concentration of this compound in the diluted filtrate using a validated analytical method, such as High-Performance Liquid Chromatography with UV detection (HPLC-UV). A calibration curve prepared with known concentrations of the compound should be used for accurate quantification.

-

-

Data Analysis:

-

Calculate the solubility of the compound in the chosen solvent, taking into account the dilution factor. The solubility is typically expressed in units of mg/mL, µg/mL, or mol/L.

-

Conclusion

While direct quantitative solubility data for this compound remains sparse in the public domain, a strong predictive understanding can be formulated based on its physicochemical properties and by drawing parallels with structurally related molecules like 4-nitrobenzonitrile. The inherent lipophilicity of the trifluoromethyl group suggests that this compound will likely exhibit favorable solubility in moderately polar to non-polar organic solvents. For definitive and application-specific data, the standardized shake-flask method provides a robust and reliable experimental approach. The protocols and inferred data presented in this guide are intended to equip researchers, scientists, and drug development professionals with the foundational knowledge required to effectively handle and utilize this compound in their research and development endeavors.

References

-

PubChem. This compound. [Link]

-

ResearchGate. Which is the best organic solvent for nitrophenol solubility and extraction? [Link]

-

ACS Publications. Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol). [Link]

-

Dissolution Technologies. Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter. [Link]

-

American Chemical Society. Solubility Determination and Modeling for 4‐Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol). [Link]

-

Journal of Chemical & Engineering Data. Solubility Determination and Modeling for 4-Nitrobenzonitrile in Binary Solvent Mixtures of Ethyl Acetate Plus (Methanol, Ethanol, n-Propanol, and Isopropanol). [Link]

-

Gsrs. This compound. [Link]

Sources

A Comprehensive Technical Guide to the Melting Point of 4-Nitro-2-(trifluoromethyl)benzonitrile

Executive Summary

4-Nitro-2-(trifluoromethyl)benzonitrile is a pivotal chemical intermediate, recognized for its integral role in the synthesis of advanced pharmaceuticals and agrochemicals.[1] Its molecular architecture, featuring strategically placed nitro and trifluoromethyl groups, imparts unique reactivity that is leveraged in the creation of complex, biologically active molecules.[1] Given its application in highly regulated industries such as drug development—where it can be a synthetic precursor or a process impurity—the precise characterization of its physical properties is not merely academic, but a cornerstone of quality control, process optimization, and regulatory compliance.

The melting point is a fundamental and powerful determinant of a crystalline solid's identity and purity. This guide provides a comprehensive analysis of the melting point of this compound, presenting its established literature value, a detailed protocol for its accurate determination, an exploration of the critical impact of isomeric impurities, and expert insights into the interpretation of experimental results.

Core Physicochemical Properties

A precise understanding of a compound's physical constants is essential for its effective application in synthetic chemistry and materials science. The key physicochemical properties of this compound are summarized below.

| Property | Value | Source(s) |

| Chemical Name | This compound | [2][3] |

| Synonyms | 2-Cyano-5-nitrobenzotrifluoride | [1][4] |

| CAS Number | 320-47-8 | [1][5] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1][2][3] |

| Molecular Weight | 216.12 g/mol | [1] |

| Appearance | White to yellow to green powder/crystal | [1][4] |

| Melting Point | 49-53 °C (literature value) | [1][4][5] |

| Boiling Point | 297.7 °C (Predicted) | [4][5] |

| Density | 1.49 g/cm³ (Predicted) | [4][5] |

The established melting range of 49-53 °C is the most critical parameter for routine identification and quality assessment.[1][4][5] This range represents the temperature interval over which the crystalline solid transitions into a liquid, and its breadth is indicative of the sample's purity.

The Critical Impact of Isomeric Purity on Melting Point

In the synthesis of substituted benzonitriles, the formation of positional isomers is a common challenge. The presence of even minor amounts of such isomers can significantly impact the observed melting point, leading to both a depression and a broadening of the melting range. This phenomenon, known as melting point depression, is a colligative property that provides a direct, albeit qualitative, measure of sample purity.

For this compound, two common isomers possess markedly different melting points:

-

2-Nitro-4-(trifluoromethyl)benzonitrile (CAS 778-94-9): 44-47 °C[6]

-

4-Nitro-3-(trifluoromethyl)benzonitrile (CAS 320-36-5): 84-86 °C[7]

The presence of the lower-melting 2-nitro isomer or the higher-melting 3-nitro isomer as an impurity in a sample of this compound will disrupt the crystal lattice, requiring less thermal energy to overcome the intermolecular forces. This results in a melting process that begins at a lower temperature and occurs over a wider range than that of the pure substance.

Caption: Logical relationship between sample purity and observed melting point characteristics.

Standard Operating Procedure: Accurate Melting Point Determination

This protocol outlines a self-validating method for determining the melting point of this compound, ensuring accuracy and reproducibility in a research or quality control setting.

4.1 Principle The melting point is determined by heating a small, powdered sample in a capillary tube within a calibrated apparatus. The temperatures at which the substance begins to melt (onset point) and completely liquefies (clear point) are recorded to define the melting range.

4.2 Instrumentation and Materials

-

Digital Melting Point Apparatus (e.g., Mettler Toledo MP series, Stuart SMP series, or equivalent)

-

Glass Capillary Tubes (one end sealed)

-

Certified Melting Point Reference Standards (e.g., Caffeine, Vanillin)

-

Spatula and Mortar & Pestle

-

Sample of this compound (ensure sample is completely dry)

4.3 Trustworthiness: Mandatory Instrument Calibration The accuracy of any melting point determination is contingent upon the calibration of the instrument. Before analyzing the sample, the apparatus must be calibrated using at least two certified reference standards that bracket the expected melting point of the target compound. For a compound melting at ~50°C, suitable standards include Benzophenone (47-49°C) and Vanillin (81-83°C). The instrument's readings must fall within the certified tolerance of these standards. This step is non-negotiable for generating trustworthy data.

4.4 Step-by-Step Experimental Protocol

-

Sample Preparation: Place a small amount of the crystalline sample onto a clean, dry watch glass. If the crystals are large, gently grind them to a fine, uniform powder using a mortar and pestle. This ensures efficient and uniform heat transfer.

-

Capillary Loading: Tap the open end of a capillary tube into the powdered sample, forcing a small amount of material into the tube. Invert the tube and tap the sealed end gently on a hard surface to pack the sample down. Repeat until a packed column of 2-3 mm in height is achieved.

-

Instrument Setup:

-

Set the Start Temperature to approximately 5-10 °C below the expected melting point (e.g., 40 °C).

-

Set the Temperature Ramp Rate to 1-2 °C per minute. A slow ramp rate is critical for accurately observing the phase transition.

-

-

Measurement: Insert the loaded capillary into the heating block of the apparatus. Initiate the heating program.

-

Observation and Recording:

-

Observe the sample closely through the magnified viewing port.

-

Record the Onset Point (T₁): The temperature at which the first drop of liquid appears within the solid matrix.

-

Record the Clear Point (T₂): The temperature at which the last solid crystal melts, and the substance is a completely clear liquid.

-

-

Reporting: The experimental melting point is reported as the range T₁ - T₂. For high-purity samples, this range should be narrow (< 1.5 °C) and fall within the literature value of 49-53 °C.

Caption: Standard experimental workflow for precise melting point analysis.

Interpretation of Results

The outcome of a melting point experiment provides more information than just an identity check. A careful interpretation of the melting range is a powerful diagnostic tool.

-

Sharp, Correct Range (e.g., 51.5 - 52.5 °C): This result is indicative of a high-purity sample. The narrow range suggests a well-ordered crystal lattice with minimal defects or foreign molecules.

-

Broad, Depressed Range (e.g., 46 - 50 °C): This is a classic sign of impurity. The melting begins at a lower temperature and occurs over a wider range due to the disruption of the crystal lattice by foreign substances (isomers, residual solvents, or synthetic byproducts).

-

Correct but Broad Range (e.g., 49 - 52 °C): This may indicate a sample of moderate purity or one that was heated too quickly. If the ramp rate was > 2 °C/min, the thermometer reading may lag behind the actual sample temperature, artificially broadening the observed range. In such cases, the experiment should be repeated with a slower ramp rate.

Conclusion

The melting point of this compound, with a literature value of 49-53 °C , serves as a critical quality attribute for this important chemical intermediate.[1][4][5] Its determination is a rapid, cost-effective, and highly informative method for verifying identity and assessing purity. For professionals in research and drug development, adherence to a rigorous, calibration-verified protocol is paramount for generating reliable data. Any significant deviation from the expected sharp melting range should trigger further investigation, such as chromatographic or spectroscopic analysis, to identify and quantify potential impurities, thereby ensuring the quality and integrity of the materials used in the synthesis of pharmaceuticals and other high-value products.

References

-

This compound - Benzene Compounds - Crysdot LLC. [Link]

-

This compound | C8H3F3N2O2 | CID 2775783 - PubChem - NIH. [Link]

- PROCESS FOR THE PREPARATION OF 4-NITRO-2-(TRIFLUOROMETHYL)

-

This compound - gsrs. [Link]

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. This compound | C8H3F3N2O2 | CID 2775783 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. GSRS [gsrs.ncats.nih.gov]

- 4. This compound | 320-47-8 [amp.chemicalbook.com]

- 5. This compound | 320-47-8 [chemicalbook.com]

- 6. 2-硝基-4-(三氟甲基)苯甲腈 99% | Sigma-Aldrich [sigmaaldrich.com]

- 7. echemi.com [echemi.com]

A-Z Safety and Handling Guide for 4-Nitro-2-(trifluoromethyl)benzonitrile

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document is intended as an in-depth technical guide for trained professionals in a laboratory or industrial setting. It is not a substitute for a formal Safety Data Sheet (SDS) and should be used in conjunction with your institution's specific safety protocols and a thorough risk assessment.

Introduction: Understanding the Compound

4-Nitro-2-(trifluoromethyl)benzonitrile is a highly functionalized aromatic compound, notable for its electron-withdrawing trifluoromethyl and nitro groups, which significantly influence its reactivity.[1] This unique electronic profile makes it a valuable intermediate in the synthesis of complex molecules, particularly in the pharmaceutical and agrochemical industries.[1] However, the same properties that make it synthetically useful also necessitate stringent safety and handling protocols. This guide provides a comprehensive overview of the hazards associated with this compound and outlines the necessary precautions to ensure its safe use in a research and development environment.

Section 1: Hazard Identification and Toxicological Profile

A thorough understanding of the inherent hazards is the foundation of safe handling. This compound is classified as a toxic substance with multiple routes of exposure.

GHS Classification Summary:

| Hazard Class | Category | Hazard Statement |

| Acute Toxicity, Oral | Category 3 | H301: Toxic if swallowed[2] |

| Acute Toxicity, Dermal | Category 3 | H311: Toxic in contact with skin[2] |

| Acute Toxicity, Inhalation | Category 3 | H331: Toxic if inhaled[2] |

| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation[2][3] |

| Serious Eye Damage/Irritation | Category 2A | H319: Causes serious eye irritation[2][3] |

| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation[3] |

Causality Insight: The toxicity of nitriles can be associated with their potential to release cyanide in vivo. The trifluoromethyl and nitro groups enhance the compound's reactivity and ability to be absorbed, increasing its hazardous potential. The primary target organs are the respiratory system, eyes, and skin.[4]

Physical and Chemical Properties:

| Property | Value | Source |

| CAS Number | 320-47-8 | [1] |

| Molecular Formula | C₈H₃F₃N₂O₂ | [1] |

| Molecular Weight | 216.12 g/mol | [1] |

| Appearance | White to yellow to green powder/crystal | [1] |

| Melting Point | 49 - 53 °C | [1][5] |

Section 2: Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to exposure control is critical. This involves a combination of robust engineering controls and appropriate PPE.

Engineering Controls: The First Line of Defense

The primary directive is to minimize the generation and release of dust and vapors.

-